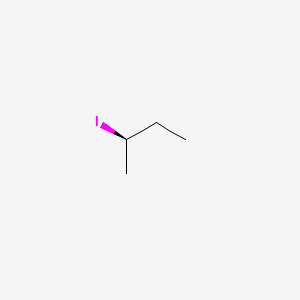

Butane, 2-iodo-, (2R)-

Description

Significance of Chirality in Organic Synthesis and Stereoselective Transformations

Chirality is a fundamental property of asymmetry, where a molecule is non-superimposable on its mirror image, much like a person's left and right hands. solubilityofthings.comethz.ch These mirror-image forms are known as enantiomers. solubilityofthings.comnih.gov This structural nuance is of paramount importance in the biological and pharmaceutical sciences because the enzymes, receptors, and other proteins in living systems are themselves chiral. ethz.chmdpi.com Consequently, enantiomers of a drug can exhibit vastly different biological activities; one may be therapeutic while the other is inactive or even toxic. ethz.chnih.gov

The necessity of producing single, pure enantiomers has driven the development of stereoselective synthesis, a cornerstone of modern organic chemistry. solubilityofthings.commdpi.com Stereoselective reactions are chemical transformations that preferentially form one stereoisomer over another. solubilityofthings.com The ability to control the spatial arrangement of atoms during a reaction is crucial for synthesizing complex, biologically active molecules with high precision, minimizing waste, and ensuring the safety and efficacy of pharmaceuticals. nih.govresearchgate.net

Overview of Chiral Iodoalkanes as Versatile Intermediates in Stereoselective Synthesis

Among the various classes of chiral molecules, iodoalkanes hold a special place as versatile intermediates in synthesis. The utility of iodoalkanes stems from the nature of the carbon-iodine (C-I) bond. Iodine is an excellent leaving group because of its large atomic size and the relatively weak C-I bond, making it readily displaced in nucleophilic substitution reactions. vulcanchem.com This reactivity is central to their role in constructing new chemical bonds.

When the iodine atom is attached to a chiral center, as in (2R)-2-Iodobutane, the molecule becomes a powerful tool for stereoselective transformations. Reactions involving these chiral iodoalkanes, such as the classic S_N2 (bimolecular nucleophilic substitution) reaction, proceed with a predictable stereochemical outcome, typically a complete inversion of the chiral center's configuration. This predictable behavior allows chemists to use chiral iodoalkanes as reliable building blocks to introduce new functional groups with a specific, desired three-dimensional orientation, a critical step in the total synthesis of complex natural products and pharmaceuticals. sustech.edu.cn Their role as precursors is pivotal for creating other valuable chiral intermediates, such as chiral amines. sustech.edu.cn

Scope and Research Focus on (2R)-2-Iodobutane: An Archetypal Chiral Substrate for Mechanistic Elucidation and Synthetic Applications

(2R)-2-Iodobutane, with its simple butyl framework and a single stereocenter bonded to iodine, is an archetypal substrate for studying the fundamentals of stereochemistry in chemical reactions. Its well-defined structure and reactivity make it a model compound for elucidating the mechanisms of nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. vulcanchem.comstackexchange.com

Researchers have used (2R)-2-Iodobutane extensively to probe reaction kinetics and stereochemical outcomes. For instance, studies involving its reaction with iodide ions have been used to demonstrate the stereospecificity of the S_N2 reaction, where the incoming nucleophile attacks from the side opposite the leaving group, resulting in an inversion of stereochemistry to form (2S)-2-Iodobutane.

Recent advanced spectroscopic techniques have even allowed for the real-time observation of changes in chirality during chemical reactions using (2R)-2-Iodobutane. ethz.cheurekalert.org In experiments using ultrashort laser pulses, scientists have been able to track the loss of chirality as the carbon-iodine bond breaks during photodissociation, providing unprecedented insight into the dynamics of chemical transformations at the molecular level. ethz.ch

Beyond mechanistic studies, (2R)-2-Iodobutane serves as a precursor in targeted syntheses. For example, it can be used to generate the (R)-2-butyl group in the synthesis of more complex chiral molecules. Under basic conditions, it undergoes elimination reactions to form alkenes like 1-butene (B85601) and 2-butene (B3427860). vulcanchem.com

The physical and chemical properties of (2R)-2-Iodobutane are well-documented, providing a solid foundation for its use in research.

Interactive Table: Physicochemical Properties of (2R)-2-Iodobutane

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉I | vulcanchem.comevitachem.com |

| Molecular Weight | 184.02 g/mol | vulcanchem.comevitachem.com |

| Appearance | Clear, colorless to light brown liquid | evitachem.comnih.gov |

| Boiling Point | 119–121 °C | vulcanchem.comevitachem.com |

| Density | 1.605 g/cm³ | vulcanchem.com |

| Optical Rotation [α] | -15.90° (for the (R)-enantiomer) | |

| Solubility | Immiscible with water; soluble in organic solvents like ethanol (B145695) and ether. | evitachem.com |

Interactive Table: Structural and Bonding Characteristics

| Characteristic | Description | Source(s) |

| Chiral Center | The second carbon atom (C2) is bonded to four different groups (H, I, CH₃, and CH₂CH₃), making it a stereogenic center. | solubilityofthings.com |

| C-I Bond Length | Approximately 2.12 Å | vulcanchem.com |

| Hybridization | The carbons of the butane (B89635) chain are sp³ hybridized. | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-iodobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUSQUYPCHEKN-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22156-92-9 | |

| Record name | 2-Iodobutane, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022156929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOBUTANE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9SLD70W1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthetic Methodologies for 2r 2 Iodobutane

Strategies for the Preparation of Enantiomerically Pure (2R)-2-Iodobutane

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, crucial for applications in pharmaceuticals and materials science. numberanalytics.com For (2R)-2-iodobutane, the primary strategies rely on transferring or creating chirality with a high degree of stereochemical control.

Chiral pool synthesis is a powerful strategy that utilizes readily available, naturally occurring chiral molecules as starting materials. numberanalytics.comslideshare.net This approach leverages the pre-existing stereocenters of molecules like amino acids, sugars, or terpenes to construct new chiral molecules, thereby avoiding the need to create the stereocenter from scratch. baranlab.org

For the synthesis of (2R)-2-iodobutane, a logical and common chiral pool precursor is (S)-2-butanol. The conversion of a chiral alcohol to a corresponding alkyl iodide is a fundamental transformation. This is typically achieved through a nucleophilic substitution (SN2) reaction, which proceeds with a complete inversion of stereochemical configuration. nih.gov

The process involves two key steps:

Activation of the Hydroxyl Group : The hydroxyl group of (S)-2-butanol is a poor leaving group and must first be converted into a good one. This is often done by transforming it into a tosylate, mesylate, or triflate ester.

Nucleophilic Displacement : The activated leaving group is then displaced by an iodide ion (e.g., from sodium iodide or potassium iodide). This SN2 attack occurs from the side opposite to the leaving group, resulting in an inversion of the stereocenter's configuration from (S) to (R).

| Precursor | Key Transformation | Product | Stereochemical Outcome |

| (S)-2-Butanol | 1. Tosylation2. SN2 displacement with I⁻ | (2R)-2-Iodobutane | Inversion |

| (R)-2-Butanol | 1. Tosylation2. SN2 displacement with I⁻ | (2S)-2-Iodobutane | Inversion |

This method's effectiveness is contingent on the stereochemical purity of the starting alcohol and the complete inversion of configuration during the substitution step.

Asymmetric synthesis involves the conversion of a prochiral substrate—a molecule that is not chiral but can be converted into a chiral one in a single step—into a chiral product. slideshare.net This is typically achieved using a chiral catalyst, reagent, or auxiliary that influences the reaction's stereochemical outcome.

A prominent method for synthesizing chiral secondary alkyl halides involves the hydroboration of an alkene, followed by halogenolysis of the resulting carbon-boron bond. ias.ac.in

Substrate : A prochiral alkene like cis- or trans-2-butene.

Method : Asymmetric hydroboration using a chiral borane, such as diisopinocampheylborane (B13816774) (Ipc₂BH), which is derived from the chiral pool terpene α-pinene. ias.ac.in The hydroboration of cis-2-butene (B86535) with Ipc₂BH of high optical purity proceeds with high enantioselectivity. ias.ac.in

Halogenolysis : The resulting trialkylborane is then treated with iodine in the presence of a base (e.g., sodium methoxide). This step cleaves the carbon-boron bond and forms a carbon-iodine bond with complete inversion of configuration at the carbon center. ias.ac.in

Therefore, to obtain (2R)-2-iodobutane, the synthesis must be designed to produce the corresponding (S)-organoborane intermediate.

Another approach involves the asymmetric alkylation of enolates using chiral auxiliaries. york.ac.uk While more commonly applied to the synthesis of α-substituted carboxylic acid derivatives, the principles can be adapted for the formation of chiral centers that are subsequently converted to the desired product.

These routes focus on the step where the iodine atom is introduced, ensuring it occurs with a high degree of stereocontrol. While the term can encompass the methods described in the chiral pool section, it more specifically refers to reactions where the halogenation step itself is the primary source of stereoselectivity.

A key strategy is the nucleophilic halogenolysis of strained rings, such as epoxides. nih.gov The SN2 opening of an enantiomerically pure epoxide with a halide ion source can effectively install a halogen atom at a stereogenic center. For instance, the reaction of enantiopure (2R,3R)-2,3-epoxybutane with an iodide nucleophile would proceed via backside attack, yielding a chiral iodo-alcohol. Subsequent removal of the hydroxyl group would be required to furnish 2-iodobutane (B127507). The regioselectivity of the epoxide opening must be carefully controlled. nih.gov

The halogenation of alkenes is another fundamental transformation. masterorganicchemistry.com However, the direct catalytic enantioselective iodination of an alkene to form a single enantiomer of an alkyl iodide is a significant synthetic challenge. nih.gov More commonly, stereoselectivity is achieved by converting a different functional group, established through other means, into the iodide.

Halogen exchange reactions, particularly the Finkelstein reaction, provide a direct pathway for converting alkyl chlorides or bromides into alkyl iodides. When applied to a chiral substrate, this reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration.

To synthesize (2R)-2-iodobutane, one would start with an enantiomerically pure sample of (S)-2-bromobutane or (S)-2-chlorobutane and react it with a source of iodide ions, such as sodium iodide (NaI) in an acetone (B3395972) solvent. The SN2 displacement of the bromide or chloride by the iodide ion inverts the stereocenter.

Table 2.1: Halogen Exchange for (2R)-2-Iodobutane Synthesis

| Starting Material | Reagent | Solvent | Mechanism | Product |

|---|---|---|---|---|

| (S)-2-Bromobutane | NaI | Acetone | SN2 | (2R)-2-Iodobutane |

Recent advances have also explored kinetic resolution in halogen exchange reactions using chiral auxiliaries to achieve exceptionally high enantiopurity. For example, using a chiral phosphoramidite (B1245037) auxiliary in the reaction of 2-bromobutane (B33332) with sodium iodide allows for the synthesis of 2-iodobutane with an enantiomeric excess (ee) greater than 99%. By selecting the appropriate enantiomer of the chiral auxiliary, this method can be directed to produce the (2R) product.

Stereoselective Halogenation Routes to (2R)-2-Iodobutane.

Evaluation of Enantiomeric Purity and Optical Yield in (2R)-2-Iodobutane Synthesis

The success of any enantioselective synthesis is critically dependent on the ability to accurately determine the stereochemical purity of the product. thieme-connect.de For chiral molecules like (2R)-2-iodobutane, this involves measuring the relative amounts of the two enantiomers, (2R)-2-iodobutane and (2S)-2-iodobutane, in the final mixture. The two key metrics for this evaluation are optical purity and enantiomeric excess (ee).

Optical Purity and Specific Rotation

Chiral compounds have the property of rotating the plane of polarized light. The magnitude and direction of this rotation are characteristic of the compound.

Specific Rotation ([α]) : This is a standardized measure of optical rotation, defined as the observed rotation under specific conditions (concentration, path length, temperature, and wavelength). pearson.com

The pure (S)-enantiomer, (S)-2-iodobutane, has a specific rotation of [α] = +15.90°. pearson.com

By definition, its enantiomer, (2R)-2-iodobutane, will have a specific rotation of equal magnitude but opposite direction: [α] = -15.90°.

A racemic mixture (a 50:50 mix of both enantiomers) will have a specific rotation of 0° because the rotations of the individual enantiomers cancel each other out. idc-online.comlibretexts.org

Optical purity is a comparison of the specific rotation of a synthesized sample to the specific rotation of the pure enantiomer. libretexts.org

Optical Purity (%) = ([α]sample / [α]pure enantiomer) x 100

Enantiomeric Excess (ee)

While historically determined via optical purity, modern analytical methods allow for a more direct measurement of the amounts of each enantiomer. This is expressed as the enantiomeric excess (ee) , which is now the preferred term and is considered equivalent to optical purity. thieme-connect.demasterorganicchemistry.com

Enantiomeric Excess (ee) (%) = |(% Major Enantiomer - % Minor Enantiomer)|

For a mixture of (2R)- and (2S)-2-iodobutane where the (R)-enantiomer is dominant:

ee (%) = ([(R)] - [(S)]) / ([(R)] + [(S)]) x 100

Table 2.2: Relationship Between Mixture Composition, ee, and Specific Rotation for 2-Iodobutane

| % (2R)-2-Iodobutane | % (2S)-2-Iodobutane | Enantiomeric Excess (ee) | Predicted Specific Rotation [α] (at 20°C, D-line) |

|---|---|---|---|

| 100% | 0% | 100% | -15.90° |

| 90% | 10% | 80% | -12.72° |

| 75% | 25% | 50% | -7.95° |

| 50% | 50% | 0% | 0° |

| 25% | 75% | 50% (S-excess) | +7.95° |

Modern, more precise methods for determining enantiomeric excess include:

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) : These methods use a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and be quantified individually. researchgate.net

NMR Spectroscopy : Using chiral derivatizing agents to convert the enantiomers into diastereomers, which have distinct NMR spectra, or using chiral solvating agents to induce chemical shift differences between the enantiomers.

These techniques are crucial for accurately assessing the outcome of an enantioselective synthesis, allowing chemists to refine reaction conditions to maximize the yield of the desired enantiomer, (2R)-2-iodobutane. thieme-connect.de

Advanced Stereochemical Investigations and Chiroptical Properties of 2r 2 Iodobutane

Fundamental Principles of Chirality and Optical Activity in Iodoalkanes

Chirality in iodoalkanes, as in other organic molecules, arises from the presence of a stereocenter, which is a carbon atom bonded to four different substituents. youtube.com In the case of 2-iodobutane (B127507), the second carbon atom is a stereocenter, as it is attached to a hydrogen atom, an iodine atom, a methyl group, and an ethyl group. This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (2R)-2-iodobutane and (2S)-2-iodobutane. youtube.com This non-superimposability is the fundamental condition for chirality. egrassbcollege.ac.in

Optically active compounds, like these iodoalkane enantiomers, have the ability to rotate the plane of polarized light. byjus.com When plane-polarized light is passed through a sample of a single enantiomer, the plane of polarization is rotated either to the right (dextrorotatory, denoted by "+") or to the left (levorotatory, denoted by "-"). byjus.compurdue.edu The two enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions. byjus.com A mixture containing equal amounts of both enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. vaia.com

The spatial arrangement of the atoms, or stereochemistry, dictates the direction and magnitude of this rotation. youtube.com For iodoalkanes, the presence of the relatively large iodine atom significantly influences the electron distribution and polarizability of the molecule, which in turn affects its interaction with light and its chiroptical properties.

Quantitative Analysis of Optical Rotation and Specific Rotation for (2R)-2-Iodobutane

The quantitative measure of a chiral compound's ability to rotate plane-polarized light is its specific rotation, [α]. This value is an intrinsic property of the compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. vfu.cz

For 2-iodobutane, the specific rotation of the (S)-enantiomer, (S)-2-iodobutane, has been determined to be +15.90°. chegg.compearson.combartleby.com Since enantiomers rotate plane-polarized light equally but in opposite directions, the specific rotation of (2R)-2-Iodobutane is predicted to be -15.90°. chegg.comchegg.com One source reports a specific rotation of +34.6° for (2R)-2-Iodobutane (neat, at 20°C), which deviates from the more commonly cited value. vulcanchem.com

The specific rotation of a mixture of enantiomers can be used to determine the enantiomeric excess (ee), which is a measure of the purity of the chiral sample. For example, a mixture of (R)- and (S)-2-iodobutane with a specific rotation of -7.95° would have a specific enantiomeric composition. bartleby.comchegg.com

Table 1: Specific Rotation of 2-Iodobutane Enantiomers

| Enantiomer | Specific Rotation ([α]) |

| (S)-2-Iodobutane | +15.90° chegg.compearson.combartleby.com |

| (2R)-2-Iodobutane | -15.90° chegg.comchegg.com |

Time-Resolved Chiroptical Spectroscopy of (2R)-2-Iodobutane in Reaction Dynamics

Time-resolved chiroptical spectroscopy techniques are powerful tools for studying the ultrafast changes in chirality during chemical reactions. mdpi.com These methods allow researchers to follow the stereochemical course of a reaction on the femtosecond (10⁻¹⁵ seconds) timescale. mdpi.comethz.ch

Femtosecond Photoelectron Circular Dichroism (PECD) Studies on (2R)-2-Iodobutane

Femtosecond Photoelectron Circular Dichroism (PECD) is a highly sensitive technique for probing molecular chirality in the gas phase. nih.govarxiv.org In a typical PECD experiment, a chiral molecule is ionized by circularly polarized light, and the angular distribution of the emitted photoelectrons is measured. researchgate.net The forward-backward asymmetry in this distribution is characteristic of the enantiomer and provides a direct measure of its chirality. nih.gov

Time-resolved PECD (TRPECD) studies on 2-iodobutane have been conducted to monitor the changes in chirality during its photodissociation. nih.govcuni.cznih.gov In these experiments, an ultrashort laser pulse initiates the breaking of the carbon-iodine bond, and a subsequent circularly polarized pulse probes the chirality of the evolving molecule and its fragments. nih.govresearchgate.net Studies have shown that upon photoexcitation, the chiral response of 2-iodobutane decays rapidly, indicating a loss of chirality as the iodine atom dissociates from the chiral center. This process occurs on a timescale of less than 100 femtoseconds.

X-ray Circular Dichroism (XCD) Spectroscopy for Chirality Monitoring of (2R)-2-Iodobutane

X-ray Circular Dichroism (XCD) is another powerful technique for tracking chirality changes during a chemical reaction. nih.gov By using X-rays, which can selectively excite core electrons of specific atoms, XCD provides an element-specific probe of the local chiral environment. nih.govubc.ca

Theoretical studies using time- and frequency-resolved X-ray circular dichroism (TRXCD) have been performed on the photodissociation of 2-iodobutane. nih.gov These studies predict that the TRXCD signal at the iodine L₁-edge can accurately track the C-I bond dissociation and the associated loss of chirality, which is estimated to occur in approximately 70 femtoseconds. nih.gov The signal at the carbon K-edge can monitor the chirality of the resulting 2-butyl radical photoproduct. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy of (2R)-2-Iodobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis of (2R)-2-Iodobutane

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. qd-latam.com Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity and chemical environment of atoms within a molecule. docbrown.infodocbrown.info

While standard NMR techniques can confirm the constitution of 2-iodobutane, they are generally not sufficient to distinguish between the (R) and (S) enantiomers directly. However, NMR can be used for stereochemical assignment in conjunction with chiral derivatizing agents or in chiral solvents. Furthermore, NMR is a powerful tool for conformational analysis, which involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.govcopernicus.org By analyzing NMR parameters such as coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect), the preferred conformations of a molecule in solution can be determined. nih.gov Rotational spectroscopy studies have identified the existence of gauche (g), anti (a), and gauche' (g') conformers for 2-iodobutane. goettingen-research-online.de

Mechanistic Studies of Reactions Involving 2r 2 Iodobutane

Stereoselectivity and Mechanism in Nucleophilic Substitution Reactions of (2R)-2-Iodobutane

Nucleophilic substitution reactions of (2R)-2-iodobutane can proceed through two primary pathways: the S(_N)2 (bimolecular nucleophilic substitution) and S(_N)1 (unimolecular nucleophilic substitution) mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org A key characteristic of the S(_N)2 mechanism is the inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. chemistrylearner.comwikipedia.org This occurs because the nucleophile attacks from the side opposite to the leaving group, often referred to as "backside attack". ucla.edumasterorganicchemistry.com

For (2R)-2-iodobutane, an S(_N)2 reaction with a strong nucleophile, such as the thiolate anion (RS), results in the formation of the corresponding (S)-thioether. The backside attack of the nucleophile on the carbon atom bearing the iodine leads to a transition state where the carbon is pentacoordinate, and ultimately to a product with the opposite stereochemistry. libretexts.org For instance, the reaction of (R)-2-iodobutane with methanethiolate (B1210775) yields (S)-2-(methylthio)butane. libretexts.org

The stereochemical outcome of S(_N)2 reactions is highly specific, with 100% inversion of configuration being the theoretical expectation. wikipedia.org This stereospecificity is a direct consequence of the concerted mechanism and the requirement for backside attack. The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile, as it is a bimolecular process. masterorganicchemistry.com

Table 1: Stereochemical Outcome of S(_N)2 Reactions of (2R)-2-Iodobutane

| Reactant | Nucleophile | Product | Stereochemical Outcome |

| (2R)-2-Iodobutane | Methanethiolate (CH(_3)S) | (S)-2-(Methylthio)butane | Inversion (Walden Inversion) |

| (2R)-2-Iodobutane | Azide (N(_3)) | (S)-2-Azidobutane | Inversion (Walden Inversion) msu.edu |

| (2R)-2-Iodobutane | Cyanide (CN) | (S)-2-Cyanobutane | Inversion (Walden Inversion) |

In contrast to the S(_N)2 pathway, the S(_N)1 reaction is a two-step process. The first and rate-determining step involves the unimolecular dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comchemistrysteps.com In the case of (2R)-2-iodobutane, this would be the sec-butyl carbocation. This carbocation is planar and sp-hybridized. shaalaa.comlibretexts.org

The planarity of the carbocation intermediate is crucial to the stereochemical outcome of the S(_N)1 reaction. The nucleophile can attack the carbocation from either face with equal probability. masterorganicchemistry.com Attack from the front side (the same side from which the leaving group departed) leads to a product with retention of configuration. Attack from the back side results in a product with inversion of configuration.

Consequently, if the reaction proceeds exclusively through a free carbocation intermediate, a 50:50 mixture of the two enantiomers, known as a racemic mixture, is expected. shaalaa.combrainly.com This process is referred to as racemization. For example, the solvolysis of (R)-2-iodobutane in a polar protic solvent like hot methanol (B129727) would be expected to produce a racemic mixture of (R)-2-methoxybutane and (S)-2-methoxybutane. brainly.com

However, complete racemization is not always observed. The degree of racemization can be influenced by factors such as ion pairing, where the departing leaving group remains in close proximity to the carbocation, partially shielding one face from nucleophilic attack. masterorganicchemistry.com This can lead to a slight excess of the inversion product.

Table 2: Expected Stereochemical Outcome of an Ideal S(_N)1 Reaction of (2R)-2-Iodobutane

| Reactant | Nucleophile/Solvent | Intermediate | Product(s) | Stereochemical Outcome |

| (2R)-2-Iodobutane | Methanol (CH(_3)OH) | sec-Butyl carbocation | (R)-2-Methoxybutane & (S)-2-Methoxybutane | Racemization (mixture of retention and inversion) brainly.com |

| (2R)-2-Iodobutane | Water (H(_2)O) | sec-Butyl carbocation | (R)-2-Butanol & (S)-2-Butanol | Racemization (mixture of retention and inversion) |

The choice of nucleophile and solvent plays a critical role in determining whether a substitution reaction of (2R)-2-iodobutane proceeds via an S(_N)1 or S(_N)2 pathway, and thus dictates the stereochemical outcome.

Nucleophile Structure: Strong, unhindered nucleophiles favor the S(_N)2 mechanism. saskoer.ca Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., OH > H(_2)O). dalalinstitute.com The strength of the nucleophile directly impacts the rate of the bimolecular reaction. Weaker nucleophiles are less able to force the concerted displacement of the leaving group, making the S(_N)1 pathway more likely, especially with secondary substrates that can form relatively stable carbocations. indusuni.ac.in

Solvent Effects: The polarity of the solvent is a key factor.

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding. chemistrysteps.com They can solvate both the leaving group anion and the carbocation intermediate in S(_N)1 reactions, thereby stabilizing them and promoting this pathway. indusuni.ac.in By solvating the nucleophile, they can also hinder its ability to participate in a backside attack, thus disfavoring the S(_N)2 mechanism. chemistrysteps.com

Polar aprotic solvents , such as acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipole moments but cannot act as hydrogen bond donors. msu.educhemistrysteps.com These solvents are effective at solvating cations but not anions. This leaves the anionic nucleophile relatively "naked" and more reactive, thus favoring the S(_N)2 pathway. msu.edu The Finkelstein reaction, for example, which involves the exchange of halogens, is often carried out in acetone to promote the S(_N)2 mechanism. quora.com

S<sub>N</sub>1 Reaction Pathways and Racemization in (2R)-2-Iodobutane Chemistry.

Regioselectivity and Stereochemical Outcomes in Elimination Reactions of (2R)-2-Iodobutane

Elimination reactions of (2R)-2-iodobutane, typically occurring in the presence of a base, lead to the formation of alkenes. The major pathway for this transformation is the E2 (bimolecular elimination) mechanism.

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs and a double bond is formed. libretexts.org This mechanism has a strict stereoelectronic requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.comlibretexts.org This alignment allows for the smooth overlap of the developing p-orbitals in the transition state. libretexts.org

In the case of (2R)-2-iodobutane, there are two different types of beta-hydrogens: those on the methyl group (C1) and those on the methylene (B1212753) group (C3). Removal of a proton from C1 leads to the formation of 1-butene (B85601), while removal of a proton from C3 yields 2-butene (B3427860). The 2-butene product can exist as two geometric isomers: (E)-2-butene and (Z)-2-butene.

The regioselectivity of the E2 elimination is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgchemistrysteps.com Thus, the elimination of (2R)-2-iodobutane typically yields a mixture of 1-butene and 2-butene, with 2-butene being the major product. The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), 1-butene, by preferentially abstracting the more accessible proton from the methyl group. chemistrysteps.comquora.com

The stereochemistry of the 2-butene product is determined by the anti-periplanar arrangement in the transition state. To form (E)-2-butene, the molecule must adopt a conformation where the hydrogen at C3 and the iodine at C2 are anti-periplanar, and the methyl and ethyl groups are positioned to give the trans product. Similarly, a different conformation leads to the (Z)-2-butene isomer. Due to the greater stability of the trans alkene, (E)-2-butene is generally the major stereoisomer formed. libretexts.org

Table 3: Regio- and Stereochemical Outcomes of the E2 Elimination of (2R)-2-Iodobutane

| Base | Major Regioisomeric Product | Major Stereoisomeric Product (of 2-butene) | Governing Principle |

| Sodium Ethoxide (EtO) | 2-Butene | (E)-2-Butene | Zaitsev's Rule |

| Potassium tert-Butoxide (t-BuO) | 1-Butene | N/A | Hofmann's Rule |

Nucleophilic substitution and elimination reactions often compete with each other. For a secondary halide like (2R)-2-iodobutane, the outcome depends on the nature of the nucleophile/base and the reaction conditions. chemguide.co.uk

Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because they are poor nucleophiles due to their bulk. quora.com Strong, unhindered bases that are also good nucleophiles (e.g., ethoxide, hydroxide) can give significant amounts of both S(_N)2 and E2 products. chemguide.co.uk Weak bases that are good nucleophiles (e.g., iodide, azide) will primarily lead to S(_N)2 substitution. libretexts.org

Reaction Temperature: Higher temperatures generally favor elimination over substitution. chemguide.co.uk Elimination reactions have higher activation energies than substitution reactions and are more entropically favored.

Solvent: The solvent can also influence the ratio of substitution to elimination. For instance, using pure ethanol (B145695) as a solvent with a base like hydroxide (B78521) tends to increase the proportion of elimination compared to a more aqueous solvent mixture. chemguide.co.uk

Therefore, to maximize the yield of the S(_N)2 product from (2R)-2-iodobutane, one would use a good, non-basic nucleophile in a polar aprotic solvent at a moderate temperature. To favor E2 elimination, a strong, sterically hindered base in a less polar solvent at a higher temperature would be employed.

Role of 2r 2 Iodobutane As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Construction of Complex Chiral Architectures Utilizing (2R)-2-Iodobutane

The primary utility of (2R)-2-Iodobutane in asymmetric synthesis lies in its role as an electrophile in nucleophilic substitution reactions, particularly SN2-type reactions. In these reactions, a nucleophile attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a new carbon-carbon or carbon-heteroatom bond. Crucially, the SN2 mechanism proceeds with an inversion of stereochemistry at the chiral center. This predictable stereochemical outcome allows chemists to transfer the chirality of (2R)-2-Iodobutane to a more complex product, effectively building a new chiral architecture with a high degree of stereocontrol.

The reactivity of (2R)-2-Iodobutane is balanced for SN1 and SN2 reaction pathways, making solvent and reaction conditions critical in directing the desired stereochemical outcome. smolecule.com For the construction of complex architectures where stereochemical purity is paramount, conditions favoring the SN2 pathway are exclusively employed to ensure the inversion of configuration and prevent racemization that would occur via a planar carbocation intermediate in an SN1 reaction.

Table 1: Representative Asymmetric Synthesis Utilizing 2-Iodobutane (B127507)

| Starting Materials | Reagent | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Diethyl malate (B86768), Sodium hydride | 2-Iodobutane | 3-sec-butylmalate diethylester | SN2 alkylation of a malate enolate to create a new chiral center. | nih.gov |

Stereodivergent Synthesis Strategies with (2R)-2-Iodobutane

Stereodivergent synthesis is a powerful strategy that enables the selective production of any possible stereoisomer of a target molecule from a common starting material, simply by modifying the reaction conditions or the catalytic system. nih.govnih.gov This approach offers remarkable efficiency and flexibility in chemical synthesis. (2R)-2-Iodobutane is an ideal substrate for such strategies, as its single stereocenter can be either inverted or retained in the product, leading to different diastereomers or enantiomers.

The fundamental principle of stereodivergence with (2R)-2-Iodobutane can be illustrated through nucleophilic substitution:

Inversion of Stereochemistry: A standard SN2 reaction using a soft nucleophile will attack the chiral carbon from the side opposite the iodine leaving group, leading to a product with the opposite (S) configuration. This is the most common pathway.

Retention of Stereochemistry: Achieving retention of the (R) configuration is more complex and often requires a multi-step sequence or specialized reagents. One classic method involves a double inversion mechanism. For instance, the substrate could first react with a nucleophile that can also act as a leaving group in a subsequent step (e.g., a tosylate), inverting the center to (S). A second SN2 reaction with the final nucleophile would then invert the center back to the original (R) configuration.

Modern stereodivergent methods often rely on sophisticated dual-catalyst systems. For example, cooperative catalysis involving two different chiral metal catalysts (such as Palladium and Copper, or Iridium and Copper) can create unique chiral environments that steer a reaction towards different stereochemical outcomes. nih.govrsc.org By simply switching the enantiomer of one of the chiral ligands in the catalytic system, it is possible to selectively generate different diastereomers of the product from the same set of starting materials, including (2R)-2-Iodobutane and a nucleophile. nih.gov This level of control is essential for building libraries of stereoisomers for drug discovery and for the total synthesis of complex natural products where multiple stereocenters must be set precisely. nih.govrsc.org

Table 2: Conceptual Stereodivergent Pathways for (2R)-2-Iodobutane

| Starting Material | Strategy | Expected Product Stereochemistry | Controlling Factor |

|---|---|---|---|

| (2R)-2-Iodobutane | Direct SN2 reaction | (S)-Product (Inversion) | Choice of nucleophile and reaction conditions. |

| (2R)-2-Iodobutane | Dual catalytic system (e.g., Pd/Cu) | (R,S)-Product or (R,R)-Product (Diastereodivergence) | Choice of chiral ligand enantiomer for one of the metal catalysts. |

Applications in Natural Product Synthesis and Intermediates for Bioactive Molecules

The utility of (2R)-2-Iodobutane as a chiral building block is highlighted by its application in the synthesis of natural products and their essential precursors. These complex molecules often possess potent biological activities, making their synthesis a critical goal for medicinal chemistry and drug development.

A prime example is the synthesis of intermediates for the belactosin and cystargolide families of natural products. researchgate.net Belactosin C and the cystargolides are dipeptide-based molecules that feature an electrophilic β-lactone "warhead," which is responsible for their biological activity as potent proteasome inhibitors. nih.govresearchgate.net This inhibitory action gives them potential for applications in treating cancer and neurodegenerative diseases. researchgate.net

The biosynthesis of this crucial β-lactone moiety involves the methylation of a key precursor, 3-sec-butylmalate. nih.gov As this precursor is not commercially available, it must be prepared through chemical synthesis. Researchers have successfully synthesized 3-sec-butylmalate by reacting the enolate of diethyl malate with 2-iodobutane. nih.govresearchgate.net The use of enantiomerically defined (2R)-2-Iodobutane or its (2S)-enantiomer allows for the synthesis of specific stereoisomers of the malate precursor. This is critical because the biological activity of the final natural products is highly dependent on their absolute stereochemistry. researchgate.net This synthetic route provides essential substrates for functional analyses of the biosynthetic enzymes, such as the methyltransferase BelI, and enables the production of simplified analogues of belactosin C for structure-activity relationship studies. nih.govresearchgate.net

Computational and Theoretical Investigations of 2r 2 Iodobutane

Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics of (2R)-2-Iodobutane

The structural and energetic properties of (2R)-2-iodobutane are dictated by the rotation around its central carbon-carbon bond (C2-C3), leading to several conformational isomers. Quantum chemical calculations, particularly ab initio methods, have been instrumental in characterizing these conformers.

A key study combined jet-pulsed Fourier transform microwave spectroscopy with ab initio calculations to investigate the conformational landscape of 2-iodobutane (B127507). nih.govgoettingen-research-online.de The calculations identified three distinct stable conformers: anti (A) and two non-equivalent gauche forms (G and G'). researchgate.net In the anti conformer, the C1-C2-C3-C4 dihedral angle is approximately 180°, placing the terminal methyl groups farthest apart. In the gauche conformers, this dihedral angle is approximately ±60°. researchgate.net

Ab initio calculations, for instance at the MP2 level of theory, are used to optimize the geometry of each conformer and calculate their relative energies. researchgate.net These calculations consistently show that the gauche conformers are generally more stable than the anti conformer for 2-halobutanes, though the precise energy difference is small. For 2-iodobutane, ab initio calculations were used in conjunction with experimental rotational spectroscopy data to refine structural parameters such as bond lengths and angles for the gauche and anti conformers. nih.govgoettingen-research-online.de The study successfully determined rotational constants, centrifugal distortion constants, and the complete nuclear quadrupole coupling tensor for the iodine nucleus in each conformer, providing a detailed picture of their molecular structure. nih.govgoettingen-research-online.de

Table 1: Calculated Conformational Properties of 2-Iodobutane Note: This table is illustrative, based on typical findings from ab initio calculations for 2-halobutanes. Precise values depend on the level of theory and basis set used.

| Property | Gauche (G) Conformer | Anti (A) Conformer |

|---|---|---|

| Relative Energy (kJ/mol) | 0 (Most Stable) | ~0.5 - 1.5 |

| C1-C2-C3-C4 Dihedral Angle | ~60° | ~180° |

| Calculated Dipole Moment (Debye) | Higher | Lower |

Computational Modeling of Reaction Mechanisms and Transition States for (2R)-2-Iodobutane

Computational modeling is essential for elucidating the complex mechanisms of nucleophilic substitution (Sₙ2) and elimination (E2) reactions, which are characteristic of secondary alkyl halides like (2R)-2-iodobutane.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. researchgate.netsciepub.com DFT methods, such as those employing the B3LYP functional, are used to map the potential energy surface (PES) for reactions of (2R)-2-iodobutane. researchgate.netsciforum.net These studies involve locating and characterizing the structures of reactants, reactant complexes, transition states, and products.

For the Sₙ2 reaction, DFT calculations model the backside attack of a nucleophile, which leads to the inversion of stereochemistry—a process known as the Walden inversion. libretexts.orgresearchgate.net For example, the reaction of (R)-2-iodobutane with an iodide ion (a Finkelstein reaction) would be modeled to show the formation of (S)-2-iodobutane through a trigonal bipyramidal transition state. researchgate.netaskfilo.com Calculations can determine the activation energy barrier for this process.

DFT is also applied to study the competing E2 elimination pathway. In the reaction of (2R)-2-iodobutane with a strong, sterically hindered base like potassium tert-butoxide, DFT calculations can model the transition state for the anti-periplanar elimination of H-I to form alkenes (1-butene and 2-butene). stackexchange.comlibretexts.org These calculations help to explain the regioselectivity of the reaction (Zaitsev vs. Hofmann products) by comparing the activation energies of the different pathways. stackexchange.comlibretexts.org A recent study used DFT to explore the reaction landscape of (R)-2-iodobutane with an ethoxide anion by computationally "activating" the C-I bond, which successfully identified transition states for both Sₙ2 and E2 reactions. chemrxiv.org

Table 2: Representative DFT-Calculated Parameters for Reactions of 2-Halobutanes Note: This table presents typical data obtained from DFT studies on the reactions of secondary alkyl halides. Values are illustrative.

| Reaction | Parameter | Typical Calculated Value (Illustrative) |

|---|---|---|

| Sₙ2 (e.g., with I⁻) | Activation Energy (Gas Phase) | Low, single-well or shallow double-well PES |

| Transition State Geometry | Trigonal bipyramidal C-center | |

| E2 (e.g., with t-BuO⁻) | Activation Energy (to 2-butene) | Lower than to 1-butene (B85601) (Zaitsev rule) |

| Transition State Dihedral (H-C-C-I) | ~180° (anti-periplanar) |

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory [e.g., CCSD(T)], provide benchmark data for reaction mechanisms. iastate.edursc.org While computationally more demanding than DFT, these methods offer greater accuracy, especially for the energetics of transition states. rsc.org

For the Sₙ2 reaction of (2R)-2-iodobutane, ab initio calculations can provide highly accurate potential energy surfaces, detailing the subtle energy changes as the nucleophile approaches and the leaving group departs. rsc.orgresearchgate.net These calculations are crucial for understanding kinetic isotope effects and the influence of solvent molecules on the reaction barrier. iastate.edu Studies on similar systems, like the reaction of various nucleophiles with methyl and ethyl halides, utilize composite ab initio approaches to determine benchmark relative energies of stationary points, accounting for effects like core correlation and spin-orbit coupling, which are important for iodine-containing compounds. rsc.org

In the context of elimination reactions, ab initio calculations help to precisely define the geometry and energy of the highly synchronized E2 transition state. The accuracy of these methods allows for a detailed analysis of the degree of bond-breaking (C-H and C-I) and bond-making (C=C and B-H) at the transition state, offering a definitive picture of the reaction mechanism. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics.

Prediction of Chiroptical Properties through Theoretical Methods for (2R)-2-Iodobutane

(2R)-2-Iodobutane is a chiral molecule and thus exhibits optical activity, rotating the plane of polarized light. Experimentally, the specific rotation of the (S)-enantiomer is +15.90°, which implies that (2R)-2-iodobutane has a specific rotation of -15.90°. chegg.comchegg.com Theoretical methods are widely used to predict such chiroptical properties, including optical rotation (OR) and electronic circular dichroism (ECD).

The choice of DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set is critical for obtaining results that correlate well with experimental data. rroij.comnih.gov For instance, long-range corrected functionals are often necessary for accurate predictions of chiroptical properties. nih.gov While a specific high-accuracy theoretical prediction for the optical rotation of (2R)-2-iodobutane is not prominently reported, the established methodologies allow for such a prediction to be made, providing a powerful way to assign the absolute configuration of chiral molecules by comparing calculated and experimental spectra. encyclopedia.pubrespectprogram.org

Future Directions and Emerging Research in 2r 2 Iodobutane Chemistry

Development of Novel Enantioselective Synthetic Routes to (2R)-2-Iodobutane

The synthesis of enantiomerically pure (2R)-2-Iodobutane is crucial for its application in stereospecific reactions. While traditional methods often rely on nucleophilic substitution of chiral precursors, recent research focuses on developing more efficient and highly selective catalytic routes.

A foundational method for producing chiral 2-iodobutane (B127507) involves an Sₙ2 reaction, which proceeds with an inversion of stereochemistry. libretexts.org Therefore, to synthesize (2R)-2-Iodobutane, one would typically start with a chiral precursor of the opposite configuration, such as (S)-butan-2-ol, which is first converted to a better leaving group (e.g., a tosylate) before reacting with an iodide source. echemi.comstackexchange.com However, this can lead to racemization if the product, (S)-2-iodobutane, reacts again with the iodide nucleophile. echemi.comyoutube.com

To overcome these limitations, novel strategies are being developed. One approach is the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, asymmetric synthesis routes using chiral auxiliaries like (R)-Binaphthol-derived phosphoramidites have been employed to achieve very high enantiopurity in related syntheses. Another cutting-edge area is the direct catalytic asymmetric synthesis from achiral starting materials. Emerging methods leverage chiral catalysts to produce (2R)-2-iodobutane directly from alkanes, with one 2024 report claiming an enantiomeric excess (ee) of 98%. vulcanchem.com

| Method | Chiral Source / Catalyst | Substrate | Key Reagent | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Classical Sₙ2 Substitution | (S)-butan-2-ol derivative | (S)-2-tosylbutane | Sodium Iodide (NaI) | Variable; risk of racemization | echemi.comstackexchange.com |

| Asymmetric Synthesis (by analogy) | (R)-Binaphthol-derived phosphoramidite (B1245037) | 2-bromobutane (B33332) | Sodium Iodide (NaI) | >99% | |

| Catalytic Asymmetric Synthesis | Chiral Catalyst | Butane (B89635) | Iodine source | 98% | vulcanchem.com |

Exploration of New Reaction Pathways and Catalytic Transformations with (2R)-2-Iodobutane

(2R)-2-Iodobutane is a valuable chiral building block in organic synthesis, primarily due to its participation in nucleophilic substitution (Sₙ2) reactions, which are stereospecific and result in an inversion of the configuration at the chiral center. numberanalytics.com For example, the reaction of (R)-2-iodobutane with sodium hydrosulfide (B80085) (NaSH) would be expected to yield (S)-butane-2-thiol. quora.com

Beyond these fundamental transformations, research is exploring the use of (2R)-2-iodobutane in more complex, modern catalytic systems. These new pathways aim to create valuable molecules with high efficiency and selectivity.

Recent research highlights include:

Synthesis of Bioactive Molecules : (2S)-2-Iodobutane, the enantiomer of the subject compound, has been used as a starting material to synthesize novel iodoquinazolinones that exhibit potential antioxidant and neuroprotective activities. This demonstrates the utility of chiral iodoalkanes in constructing complex, biologically relevant scaffolds.

Catalytic Cross-Coupling Reactions : Chiral alkyl halides are increasingly recognized for their potential in medicine. mdpi.com (2R)-2-Iodobutane can be utilized in advanced catalytic reactions, such as nickel-catalyzed reductive cross-coupling reactions, to form new carbon-carbon bonds while retaining stereochemical information. thieme-connect.com

Dual Catalytic Systems : Emerging strategies in catalysis, such as the combination of metal-catalyzed C-H activation with visible-light photoredox catalysis, open up new possibilities for activating and functionalizing molecules under mild conditions. nih.gov These synergistic approaches could provide novel reaction pathways for (2R)-2-iodobutane, leading to transformations not achievable through traditional methods. mdpi.com

| Reaction Type | Catalyst/Reagent Example | Product Type | Significance | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (Sₙ2) | Sodium Hydrosulfide (NaSH) | Chiral Thiol ((S)-butane-2-thiol) | Classic stereospecific transformation with inversion of configuration. | quora.com |

| Synthesis of Heterocycles | Various (multi-step synthesis) | Iodoquinazolinones | Creates potentially bioactive molecules. | |

| Reductive Cross-Coupling | Nickel/Diamine Complex | Substituted Butanes | Forms C-C bonds from a chiral alkyl halide. | thieme-connect.com |

| Synergistic Dual Catalysis | Metal Catalyst + Photocatalyst | Novel Functionalized Products | Enables new transformations under mild, sustainable conditions. | nih.gov |

Advanced Spectroscopic Techniques for Real-time Chirality Probing During Reactions of (2R)-2-Iodobutane

Understanding the dynamics of chirality during a chemical reaction is a significant challenge. Observing how the "handedness" of a molecule evolves on its natural timescale of femtoseconds (10⁻¹⁵ s) has, until recently, been out of reach. ethz.ch (2R)-2-Iodobutane has become a key model compound for developing and testing advanced spectroscopic techniques designed to monitor these ultrafast changes in real-time. eurekalert.org

One groundbreaking study used high-harmonic generation (HHG) from tailored laser fields to probe the time evolution of molecular chirality during the photodissociation of 2-iodobutane. ethz.ch When excited by a laser pulse, the C-I bond breaks. The experiment was able to track the chiral response during this process.

Key findings from real-time spectroscopic studies of 2-iodobutane include:

Femtosecond Timescale : Upon photoexcitation at 266 nm, the chiral response of the 2-iodobutane molecule changes significantly over the first 100 femtoseconds. ethz.ch

Decay of Chirality : The chirality of the molecule is lost within approximately 500 femtoseconds as it dissociates into achiral products: a 2-butyl radical and an iodine atom. ethz.chethz.ch

Technique Validation : These experiments have validated techniques like time-resolved photoelectron circular dichroism (TR-PECD) and high-harmonic generation as powerful tools for studying dynamical chirality in the gas phase. ethz.chnih.gov Other methods like vibrational circular dichroism (VCD) are also being developed to detect short-lived chiral intermediates in photochemical reactions. uzh.chrsc.org

| Technique | Event Monitored | Key Observation | Timescale | Reference |

|---|---|---|---|---|

| High-Harmonic Generation (HHG) | Photodissociation of 2-iodobutane | Change in sign and magnitude of the chiral response. | ~100 fs | ethz.ch |

| Time-Resolved Photoelectron Circular Dichroism (TR-PECD) | Photodissociation of 2-iodobutane | Rapid decay of the PECD signal to zero. | < 500 fs | ethz.chethz.chnih.gov |

| Vibrational Circular Dichroism (VCD) | Chiral Intermediates | Potential to detect transient chiral species. | Ongoing Development | uzh.chrsc.org |

Integration of Machine Learning and Artificial Intelligence in Chiral Synthesis and Reaction Prediction for (2R)-2-Iodobutane and Related Compounds

The prediction of stereoselectivity in chemical reactions remains a significant challenge, as minute energy differences determine the outcome. arxiv.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity by learning from vast datasets of chemical reactions. ijsea.comengineering.org.cn These technologies are being applied to predict reaction outcomes, optimize conditions, and even design novel chiral catalysts and ligands, all of which are relevant to the chemistry of (2R)-2-iodobutane.

Key areas where AI and ML are making an impact include:

Predicting Stereoselectivity : ML models are being trained to quantitatively predict the stereoselectivity of reactions, moving beyond qualitative descriptions based on steric and electronic effects. arxiv.orgarxiv.org

Generative Models for Ligand Design : Chemical language models, a form of AI, can be trained on known chiral ligands and then used to generate novel ligand structures. These new structures can then be evaluated computationally for their potential to achieve high enantiomeric excess (%ee) in catalytic reactions before being synthesized in the lab. rsc.org

Enhanced Reaction Prediction : To improve the accuracy of reaction prediction, especially concerning stereochemistry, new molecular representations are being developed. For example, "fragSMILES" is a fragment-based chemical language that encodes molecular substructures and chirality, leading to superior performance in both forward and retrosynthesis prediction. researchgate.net

Specialized Predictive Frameworks : Deep learning frameworks are being built for specific tasks in chiral chemistry. EnzyKR, for example, is designed to predict the outcomes of enzyme-catalyzed kinetic resolutions, a common method for separating enantiomers. nih.gov Other frameworks like ChiGNN use graph neural networks to embed chiral knowledge for more accurate property prediction. acs.org

| AI/ML Application | Model/Technique Example | Purpose | Relevance to (2R)-2-Iodobutane | Reference |

|---|---|---|---|---|

| Stereoselectivity Prediction | Random Forest / LASSO models | Quantitatively predict the enantiomeric ratio of a reaction's products. | Predicting outcomes of reactions involving chiral centers. | arxiv.orgarxiv.org |

| Novel Ligand Generation | Chemical Language Model (CLM) | Design new chiral ligands for asymmetric catalysis. | Discovering new catalysts for the enantioselective synthesis of (2R)-2-iodobutane. | rsc.org |

| Chirality-Aware Reaction Prediction | fragSMILES | Improve the accuracy of synthesis and retrosynthesis predictions involving stereoisomers. | More reliable planning of synthetic routes to or from (2R)-2-iodobutane. | researchgate.net |

| Biocatalysis Prediction | EnzyKR | Identify optimal enzymes for separating racemic mixtures. | Aiding in the resolution of racemic 2-iodobutane. | nih.gov |

Q & A

Q. What are the recommended methods for synthesizing (2R)-2-iodobutane with high enantiomeric purity?

- Methodological Answer : (2R)-2-Iodobutane can be synthesized via nucleophilic substitution (SN2) of (R)-2-butanol using hydroiodic acid (HI) under controlled conditions. To minimize racemization, use anhydrous HI and maintain low temperatures (0–5°C). Purification via fractional distillation (boiling point ~120–125°C, estimated based on alkyl iodide analogs ) ensures removal of by-products. Enantiomeric purity can be confirmed using polarimetry (comparing optical rotation to literature values) or chiral gas chromatography (GC) with a β-cyclodextrin column .

Q. How should researchers characterize the physical and chemical properties of (2R)-2-iodobutane?

- Methodological Answer : Key properties include:

- Molecular Weight : 184.02 g/mol (calculated from formula C₄H₉I).

- Boiling Point : Estimated ~120–125°C (extrapolated from 2-bromobutane data ).

- Solubility : Highly soluble in non-polar solvents (e.g., hexane, ether) due to alkyl chain dominance over iodine's polarity.

- Stability : Light-sensitive; store in amber vials under inert gas.

Experimental validation via differential scanning calorimetry (DSC) for melting points and Karl Fischer titration for moisture content is advised. Tabulated data should align with NIST standards .

Q. What spectroscopic techniques are optimal for confirming the structure of (2R)-2-iodobutane?

- Methodological Answer :

- ¹H NMR : Expect a quartet (δ ~4.3 ppm) for the chiral C-I-bearing carbon’s adjacent protons and a doublet for the methyl group (δ ~1.0 ppm).

- ¹³C NMR : The iodinated carbon appears at δ ~30–35 ppm, distinct from bromo analogs .

- Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 184 and isotopic patterns characteristic of iodine (e.g., [M+2]⁺ at ~15% intensity).

Advanced Research Questions

Q. How can enantiomeric excess (ee) of (2R)-2-iodobutane be quantified in asymmetric synthesis?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phase. Compare retention times to racemic mixtures or commercial (S)-enantiomers. Alternatively, employ ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃), which induce splitting of proton signals proportional to ee . For high precision, combine multiple methods (e.g., polarimetry + HPLC) to resolve discrepancies caused by impurities.

Q. What strategies mitigate racemization during derivatization of (2R)-2-iodobutane in cross-coupling reactions?

- Methodological Answer : Racemization often occurs via iodide displacement under basic or high-temperature conditions. Mitigation strategies include:

Q. How does the iodine substituent influence the reactivity of (2R)-2-iodobutane compared to chloro/bromo analogs?

- Methodological Answer : Iodine’s larger atomic radius and weaker C-I bond enhance leaving-group ability, making (2R)-2-iodobutane more reactive in SN2 reactions. Kinetic studies (e.g., using Eyring plots) show faster substitution rates vs. bromo analogs. However, iodine’s polarizability increases susceptibility to radical pathways under UV light, necessitating inert-atmosphere protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of (2R)-2-iodobutane?

- Methodological Answer : Variations often arise from impurities or measurement techniques. For example:

- Boiling points may differ due to incomplete purification (e.g., residual solvents). Validate via gas chromatography-mass spectrometry (GC-MS).

- Melting points can vary with crystalline polymorphism; use single-crystal X-ray diffraction to confirm structure .

Cross-reference data from peer-reviewed journals and NIST databases , and report experimental conditions (e.g., pressure, heating rate) transparently.

Experimental Design Considerations

Q. What safety protocols are critical when handling (2R)-2-iodobutane?

- Methodological Answer :

- Toxicity : Iodinated compounds may release HI vapors; use fume hoods and NIOSH-approved respirators.

- Storage : Keep in amber bottles at –20°C under argon to prevent photodegradation and oxidation.

- Waste Disposal : Neutralize with aqueous Na₂S₂O₃ before disposal to reduce iodide environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.